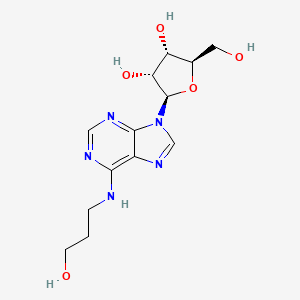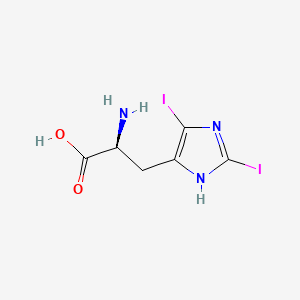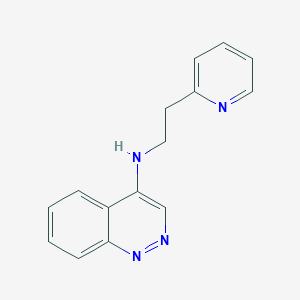
N-(3-Hydroxypropyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxypropyl)adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the addition of a 3-hydroxypropyl group to the adenosine molecule, which can significantly alter its chemical and biological properties. Adenosine itself is involved in energy transfer, signal transduction, and various physiological functions, making its derivatives of great interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)adenosine typically involves the alkylation of adenosine with 3-chloropropanol under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the hydroxyl group of adenosine, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions: N-(3-Hydroxypropyl)adenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
N-(3-Hydroxypropyl)adenosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses and its potential as an anti-inflammatory agent.
Industry: The compound can be used in the development of novel materials and as a precursor for the synthesis of other bioactive molecules.
作用机制
The mechanism of action of N-(3-Hydroxypropyl)adenosine involves its interaction with adenosine receptors, which are G protein-coupled receptors. These receptors are involved in various physiological processes, including cardiovascular function, neurotransmission, and immune responses. By binding to these receptors, this compound can modulate their activity and influence downstream signaling pathways.
相似化合物的比较
Adenosine: The parent compound, involved in numerous biological processes.
N-(2-Hydroxyethyl)adenosine: Another derivative with a similar structure but different biological activity.
N-(3-Hydroxypropyl)adenosine 3’,5’-cyclic monophosphate: A cyclic derivative with distinct signaling properties.
Uniqueness: this compound is unique due to the specific addition of the 3-hydroxypropyl group, which can alter its interaction with biological targets and its overall pharmacological profile. This makes it a valuable compound for studying the structure-activity relationships of adenosine derivatives and their potential therapeutic applications.
属性
| 35662-05-6 | |
分子式 |
C13H19N5O5 |
分子量 |
325.32 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-hydroxypropylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O5/c19-3-1-2-14-11-8-12(16-5-15-11)18(6-17-8)13-10(22)9(21)7(4-20)23-13/h5-7,9-10,13,19-22H,1-4H2,(H,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChI 键 |
AFTUQDRYZGNMJC-QYVSTXNMSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCO |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)






![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)


![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
